molecular formula C12H14N2O2 B13792382 1-(Benzyl)-2-(nitromethylene)pyrrolidine CAS No. 57734-58-4

1-(Benzyl)-2-(nitromethylene)pyrrolidine

Cat. No.: B13792382
CAS No.: 57734-58-4
M. Wt: 218.25 g/mol
InChI Key: QGRRJDFZPVWRGG-BENRWUELSA-N
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Description

1-(Benzyl)-2-(nitromethylene)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a benzyl group and a nitromethylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzyl)-2-(nitromethylene)pyrrolidine typically involves the reaction of pyrrolidine with benzyl chloride and nitromethane under basic conditions. The reaction proceeds through nucleophilic substitution, where the pyrrolidine nitrogen attacks the benzyl chloride, followed by the addition of nitromethane to form the nitromethylene group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis using continuous flow reactors to ensure efficient mixing and reaction control. This method would likely involve the use of automated systems to handle the reagents and control the reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyl)-2-(nitromethylene)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The nitromethylene group can be oxidized to form nitro compounds.

    Reduction: The nitromethylene group can be reduced to form amines.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro compounds.

    Reduction: Amines.

    Substitution: Substituted pyrrolidine derivatives.

Scientific Research Applications

1-(Benzyl)-2-(nitromethylene)pyrrolidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique structural properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Benzyl)-2-(nitromethylene)pyrrolidine involves its interaction with various molecular targets. The nitromethylene group can participate in redox reactions, while the benzyl group can interact with hydrophobic pockets in proteins or enzymes. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpyrrolidine: Lacks the nitromethylene group, making it less reactive in redox reactions.

    2-Nitromethylene-1-pyrrolidine: Lacks the benzyl group, affecting its hydrophobic interactions.

Uniqueness

1-(Benzyl)-2-(nitromethylene)pyrrolidine is unique due to the presence of both the benzyl and nitromethylene groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

57734-58-4

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

(2Z)-1-benzyl-2-(nitromethylidene)pyrrolidine

InChI

InChI=1S/C12H14N2O2/c15-14(16)10-12-7-4-8-13(12)9-11-5-2-1-3-6-11/h1-3,5-6,10H,4,7-9H2/b12-10-

InChI Key

QGRRJDFZPVWRGG-BENRWUELSA-N

Isomeric SMILES

C1C/C(=C/[N+](=O)[O-])/N(C1)CC2=CC=CC=C2

Canonical SMILES

C1CC(=C[N+](=O)[O-])N(C1)CC2=CC=CC=C2

Origin of Product

United States

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